molecular formula C6H12N2O3 B11920966 (E)-ethyl 2-(ethoxymethylene)hydrazinecarboxylate

(E)-ethyl 2-(ethoxymethylene)hydrazinecarboxylate

Cat. No.: B11920966
M. Wt: 160.17 g/mol
InChI Key: MERMSVPSKLJDBQ-ALCCZGGFSA-N
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Description

Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate can be synthesized through the reaction of ethyl chloroformate with hydrazine hydrate under controlled conditions. The reaction typically involves the following steps:

    Mixing: Ethyl chloroformate is mixed with hydrazine hydrate in a suitable solvent, such as ethanol.

    Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed.

    Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazonates.

Scientific Research Applications

Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with similar structural features but different functional groups.

    Methyl butyrate: An ester with a similar carbonyl group but different alkyl chains.

    Ethyl propionate: Similar ester structure with different carbon chain lengths.

Uniqueness

Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is unique due to its hydrazonate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other esters, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl (1Z)-N-ethoxycarbonylmethanehydrazonate

InChI

InChI=1S/C6H12N2O3/c1-3-10-5-7-8-6(9)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)/b7-5-

InChI Key

MERMSVPSKLJDBQ-ALCCZGGFSA-N

Isomeric SMILES

CCO/C=N\NC(=O)OCC

Canonical SMILES

CCOC=NNC(=O)OCC

Origin of Product

United States

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